

# In-Depth Technical Guide to Rezuforimod (CAS Number: 1431754-15-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rezuforimod

Cat. No.: B15608339

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## Abstract

**Rezuforimod** (CAS No. 1431754-15-2) is a potent and selective small-molecule agonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the resolution of inflammation. This document provides a comprehensive technical overview of **Rezuforimod**, including its mechanism of action, key pharmacological data, and a detailed exploration of its downstream signaling pathways. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting FPR2.

## Chemical and Physical Properties

**Rezuforimod**, also known by its systematic name 2-[[[(2S)-2-[(4-bromophenyl)carbamoylamino]-4-methylpentanoyl]amino}acetic acid, is a synthetic compound with the molecular formula C<sub>15</sub>H<sub>20</sub>BrN<sub>3</sub>O<sub>4</sub>.<sup>[1]</sup>

Property	Value	Reference
CAS Number	1431754-15-2	[1]
Molecular Formula	C15H20BrN3O4	[1]
Molar Mass	386.246 g·mol <sup>-1</sup>	[1]
Synonyms	((4-Bromophenyl)carbamoyl)- L-leucylglycine	
2-[[[(2S)-2-[(4-bromophenyl)carbamoylamino]-4-methylpentanoyl]amino}acetic acid		

## Mechanism of Action and Pharmacology

**Rezuforimod** is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX).[1][2] FPR2 is a G-protein coupled receptor (GPCR) that plays a critical role in mediating the resolution of inflammation.

## Potency and Selectivity

**Rezuforimod** demonstrates high potency in activating FPR2. In a calcium release assay using Chinese Hamster Ovary (CHO) cells overexpressing the FPR2 receptor, **Rezuforimod** exhibited a half-maximal effective concentration (EC50) of 0.88 nM.[1][2] While comprehensive selectivity data is not widely published, it is reported to be a selective agonist for FPR2. Further studies are needed to fully characterize its binding affinity (Ki) and its activity at other related receptors, such as FPR1 and FPR3.

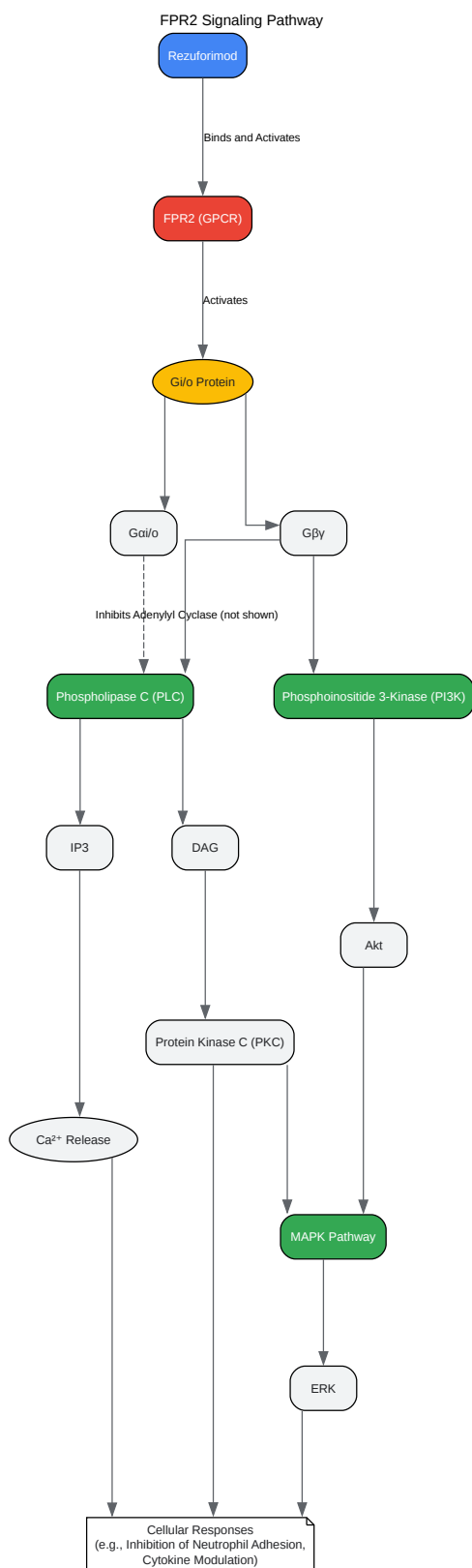
Parameter	Value	Cell Line	Assay	Reference
EC50	0.88 nM	CHO-Ga16	Calcium Release	[1][2]

## Pharmacological Effects

As an FPR2 agonist, **Rezuforimod** is expected to exhibit pro-resolving and anti-inflammatory effects. Activation of FPR2 by its endogenous ligands, such as Lipoxin A4 and Annexin A1, is known to inhibit neutrophil adhesion and chemotaxis, stimulate macrophage efferocytosis of apoptotic cells, and suppress the production of pro-inflammatory cytokines. **Rezuforimod** has been shown to inhibit neutrophil adhesion.<sup>[1][2]</sup>

## Signaling Pathways

The activation of FPR2 by **Rezuforimod** initiates a cascade of intracellular signaling events, primarily through its coupling to inhibitory G-proteins (Gi/o). This leads to the modulation of several downstream effector pathways that collectively contribute to the resolution of inflammation.



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Caption: **Rezuforimod** activates the FPR2 receptor, leading to the dissociation of the Gi/o protein and subsequent activation of multiple downstream signaling pathways.

## Experimental Protocols

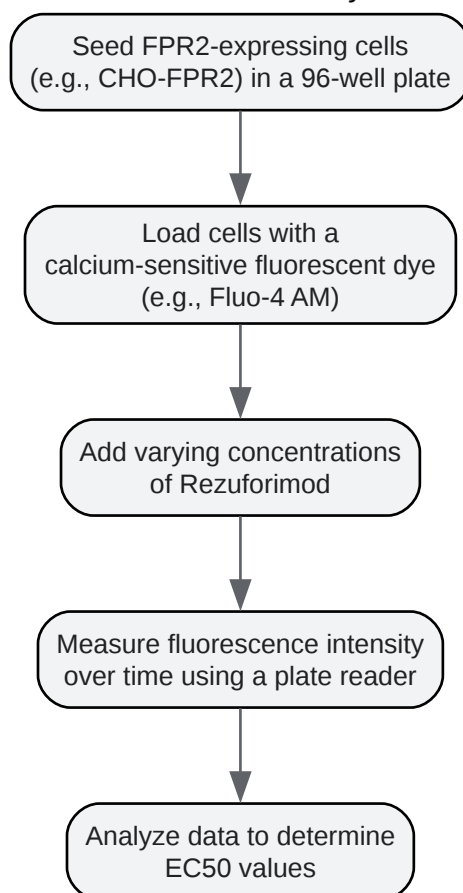
Detailed experimental protocols for assays specifically conducted with **Rezuforimod** are not readily available in the public domain. However, based on its known activity as an FPR2 agonist, the following are representative protocols for key functional assays.

### Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:

#### Calcium Mobilization Assay Workflow



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Caption: A generalized workflow for a calcium mobilization assay to assess the potency of **Rezuforimod**.

Methodology:

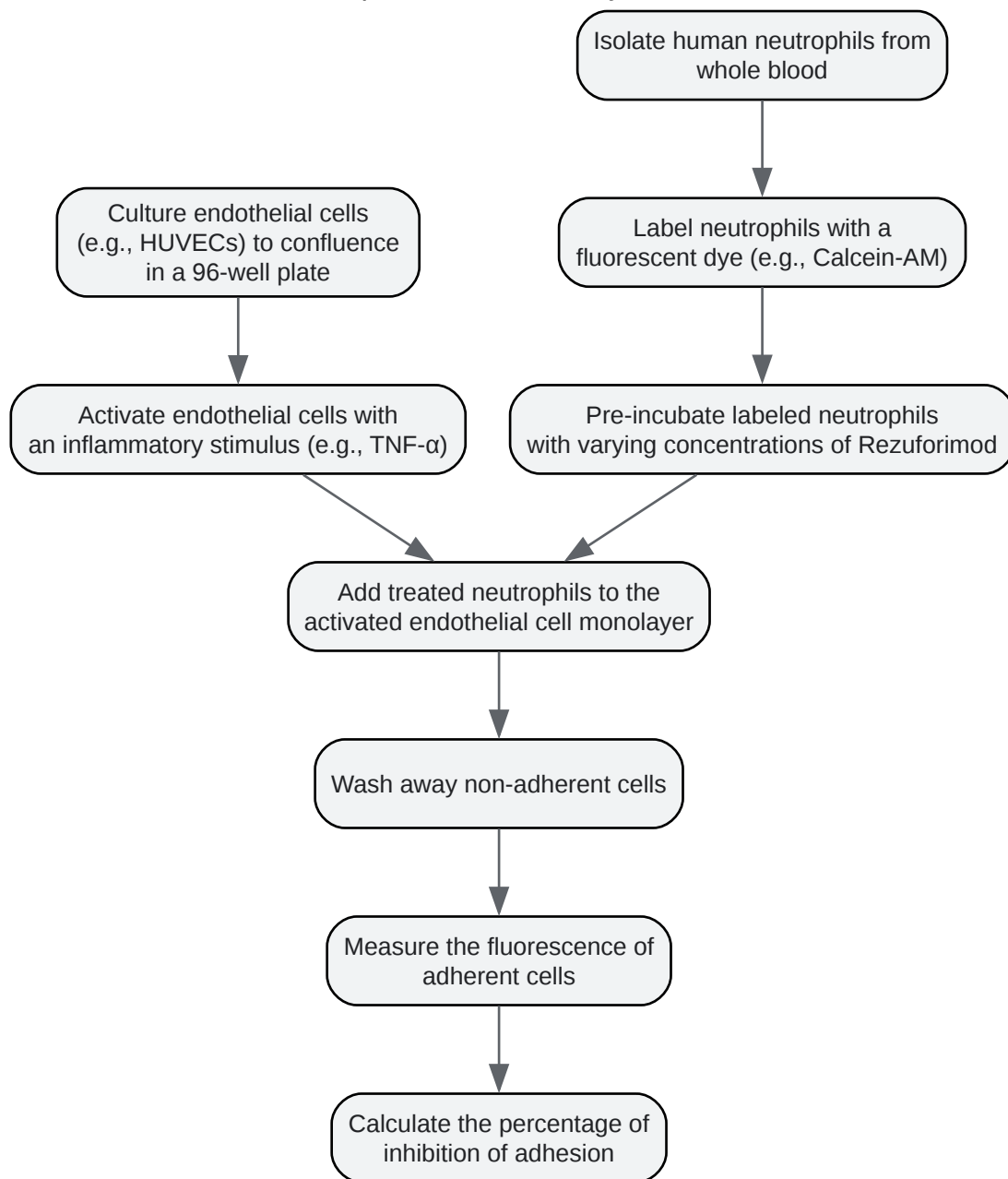
- Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human FPR2 in appropriate growth medium.
- Plating: Seed cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
- Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
- Compound Addition: Prepare serial dilutions of **Rezuforimod** in the assay buffer.
- Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the **Rezuforimod** dilutions to the wells and immediately begin kinetic reading of fluorescence intensity.
- Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

## Neutrophil Adhesion Assay

This assay evaluates the ability of **Rezuforimod** to inhibit the adhesion of neutrophils to an activated endothelial cell monolayer.

Workflow:

## Neutrophil Adhesion Assay Workflow



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Caption: A generalized workflow for a neutrophil adhesion assay to assess the anti-inflammatory activity of **Rezuforimod**.

Methodology:

- Endothelial Cell Culture: Grow human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.
- Activation: Treat the HUVEC monolayer with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF- $\alpha$ ), for a few hours to induce the expression of adhesion molecules.
- Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
- Labeling: Label the isolated neutrophils with a fluorescent dye like Calcein-AM.
- Treatment: Pre-incubate the fluorescently labeled neutrophils with various concentrations of **Rezuforimod**.
- Co-culture: Add the treated neutrophils to the washed, activated HUVEC monolayer and incubate to allow for adhesion.
- Washing: Gently wash the wells to remove non-adherent neutrophils.
- Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader.
- Analysis: Calculate the percentage of adhesion inhibition for each concentration of **Rezuforimod** compared to the vehicle control.

## Synthesis, Pharmacokinetics, and Toxicology

Detailed information regarding the chemical synthesis, absorption, distribution, metabolism, and excretion (ADME) properties, and the toxicological profile of **Rezuforimod** is not extensively available in publicly accessible literature. This information is likely proprietary to the developing entities. For drug development professionals, accessing this data would typically require direct engagement with the compound's originators or consulting specialized proprietary databases.

## Conclusion



**Rezuforimod** is a potent and selective FPR2 agonist with demonstrated in vitro activity. Its mechanism of action through the FPR2 signaling pathway positions it as a promising candidate for the development of novel anti-inflammatory and pro-resolving therapeutics. Further research is warranted to fully elucidate its pharmacological profile, in vivo efficacy in relevant disease models, and its safety and pharmacokinetic characteristics to support its potential clinical translation.

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## References

- 1. Rezuforimod - Wikipedia [en.wikipedia.org]
- 2. Formyl peptide receptor (FPR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
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Address: 3281 E Guasti Rd

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